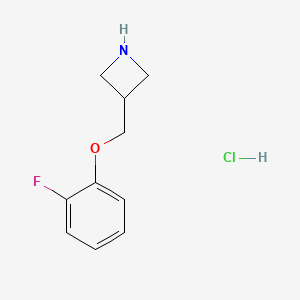

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-[(2-fluorophenoxy)methyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUACHJXUSQPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-Fluorophenoxy Methyl Halide

- 2-fluorophenol is reacted with a methylating agent such as chloromethyl methyl ether or formaldehyde with an acid catalyst to yield 2-fluorophenoxy methyl chloride or bromide.

- This step is typically performed at low to moderate temperatures to minimize side reactions.

Step 2: Alkylation with Azetidine

- The 2-fluorophenoxy methyl halide is then subjected to nucleophilic substitution with azetidine in the presence of a base (commonly potassium carbonate) in a polar aprotic solvent such as dimethylformamide.

- The reaction is stirred at elevated temperature (often 50–80°C) for several hours to ensure completion.

Step 3: Formation of Hydrochloride Salt

- The crude product is dissolved in ethanol or methanol, and dry hydrogen chloride gas is bubbled through the solution or aqueous HCl is added.

- The hydrochloride salt precipitates and is collected by filtration, washed, and dried under vacuum.

Data Table: Preparation Summary

| Parameter | Typical Value/Conditions | Notes |

|---|---|---|

| Starting Material | 2-fluorophenol | Commercially available |

| Methylating Agent | Chloromethyl methyl ether, formaldehyde | For halide formation |

| Azetidine | Free base | Can be prepared or purchased |

| Base | Potassium carbonate | For deprotonation and SN2 reaction |

| Solvent | DMF, DMSO | Polar aprotic, enhances nucleophilicity |

| Temperature (Alkylation) | 50–80°C | Ensures efficient substitution |

| Reaction Time (Alkylation) | 6–24 hours | Monitored by TLC or NMR |

| Salt Formation | HCl gas or aqueous HCl in ethanol | Precipitates hydrochloride salt |

| Purification | Filtration, recrystallization | Ensures high purity |

| Typical Yield | 60–80% (overall) | Dependent on scale and work-up |

Research Findings and Notes

- The stepwise approach allows for modular synthesis, with each intermediate being characterized and purified as needed.

- Reaction monitoring by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) is recommended to ensure completion and minimize by-products.

- The hydrochloride salt form is preferred for its enhanced stability and ease of handling in further applications.

- Variations in the methylating agent or solvent can affect yield and purity; optimization may be required based on available reagents and equipment.

Comparative Analysis

Chemical Reactions Analysis

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Preliminary studies suggest that 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride may exhibit significant biological activities, including:

- Neuropharmacological Effects: Compounds with similar structures have shown interactions with nicotinic acetylcholine receptors, which are critical in neurotransmission processes. This suggests potential applications in treating neurological disorders.

- Antibacterial and Anticancer Properties: Research indicates that azetidine derivatives may possess antibacterial and anticancer activities, warranting further investigation into their mechanisms of action .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Drug Development Scaffold: Its unique structure makes it a promising scaffold for developing new pharmaceuticals targeting various diseases, particularly in neuropharmacology and oncology .

- Analgesic and Anti-inflammatory Agents: Given its structural characteristics, it may interact with pain pathways, indicating possible use as an analgesic or anti-inflammatory agent .

Comparative Analysis with Structural Analogues

To highlight the uniqueness of this compound, here’s a comparison with some structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-((4-Fluorophenyl)methyl)azetidine hydrochloride | Para-fluoro substitution | Investigated for neuroreceptor imaging applications |

| 3-(Trifluoromethyl)azetidine | Trifluoromethyl group | Exhibits different biological activities |

| N-(2-Fluorophenyl)methyl azetidine | Lacks azetidine ring | Primarily focused on phenyl interactions |

The specific substitution pattern on the azetidine ring in this compound imparts distinct chemical reactivity and biological properties compared to other azetidine derivatives .

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenoxy group allows it to interact with various enzymes and receptors, potentially inhibiting or activating them . These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for research .

Comparison with Similar Compounds

3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride

- Structure: Differs by the position of the fluorine substituent (4- vs. 2-fluorophenoxy).

- Molecular Formula: C₁₀H₁₂FNO·HCl (MW: 217.67 g/mol) .

3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride

- Structure: Features a naphthalene-propoxy group instead of fluorophenoxy.

- Pharmacological Activity :

- Key Difference: The bulky naphthalene group enhances hydrophobic interactions but may reduce solubility compared to the smaller fluorophenoxy substituent in the target compound.

3-(4-Bromo-2,5-dimethoxyphenyl)azetidine Hydrochloride

3-(4-Chlorophenoxy)azetidine Hydrochloride

- Structure : Chlorine replaces fluorine at the para position.

- Physicochemical Properties : Higher molecular weight (220.10 g/mol) and logP (~2.8) than the 2-fluoro analog (217.67 g/mol, logP ~2.2) .

- Key Difference : Chlorine’s stronger electron-withdrawing effect may enhance metabolic stability but increase toxicity risks.

3-Methyl-3-(trifluoromethoxy)azetidine Hydrochloride

- Structure : Contains a trifluoromethoxy group and methyl substitution on the azetidine ring.

- Physicochemical Properties : MW 191.58 g/mol; trifluoromethoxy group increases electronegativity and metabolic resistance .

- Key Difference : The trifluoromethoxy group may enhance CNS penetration but could introduce synthetic challenges due to its steric bulk.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Substituent | Biological Activity | logP (Predicted) |

|---|---|---|---|---|

| 3-((2-Fluorophenoxy)methyl)azetidine HCl | 217.67 | 2-Fluorophenoxy | Neuroprotection (inferred) | ~2.2 |

| 3-((4-Fluorophenoxy)methyl)azetidine HCl | 217.67 | 4-Fluorophenoxy | Not reported | ~2.1 |

| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl | 330.83 | Naphthalene-propoxy | NLRP3 inhibition, neuroprotection | ~3.5 |

| 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine HCl | 306.63 | Bromo, methoxy | SSRI activity | ~2.5 |

| 3-(4-Chlorophenoxy)azetidine HCl | 220.10 | 4-Chlorophenoxy | Not reported | ~2.8 |

| 3-Methyl-3-(trifluoromethoxy)azetidine HCl | 191.58 | Trifluoromethoxy, methyl | Not reported | ~1.9 |

Key Insights

- Functional Groups : Fluorine’s balance of electronegativity and small atomic size enhances bioavailability, while bulkier groups (e.g., naphthalene) improve target affinity at the cost of solubility.

- Therapeutic Potential: Structural analogs with NLRP3 inflammasome inhibitory activity (e.g., the naphthalene derivative) suggest that the target compound may share anti-inflammatory or neuroprotective effects, though empirical validation is needed .

Biological Activity

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride is a novel compound that has garnered attention for its potential biological activities. Its unique structure, featuring an azetidine ring and a 2-fluorophenoxy substituent, positions it as a promising candidate in medicinal chemistry. This article explores the compound's biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C₁₀H₁₃ClFNO

- Molecular Weight : 217.67 g/mol

- Structural Features : The compound consists of an azetidine core substituted with a 2-fluorophenoxy group, which may influence its interaction with biological targets.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in pharmacological contexts. Similar compounds have been associated with various effects, including:

- Anti-inflammatory properties

- Analgesic effects

- Potential interactions with receptors and enzymes involved in pain pathways .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. The fluorinated phenoxy group enhances its reactivity, allowing it to modulate enzyme activity and receptor interactions effectively .

In Vitro Studies

Research has indicated that compounds structurally related to this compound possess antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar azetidine derivatives can inhibit cell growth in breast cancer models (MCF-7 and MDA-MB-231) with IC50 values ranging from 10 to 33 nM .

Case Studies

- Antiproliferative Activity : In a comparative study, azetidine derivatives demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell division. The interaction at the colchicine-binding site on tubulin was confirmed through immunofluorescence assays .

- Cellular Mechanisms : Flow cytometry analyses revealed that certain analogs of azetidine compounds could induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-((4-Fluorophenyl)methyl)azetidine hydrochloride | C₁₀H₁₃ClFN | Substituted with a para-fluoro group; potential for different biological activity |

| 3-((2-Fluorophenyl)methyl)azetidine hydrochloride | C₁₀H₁₂ClFN | Similar structure but lacks the oxygen functionality; may exhibit varying reactivity |

| N-(2-Fluorophenyl)methyl azetidine | C₉H₈ClFN | Lacks the azetidine ring; primarily focused on phenyl interactions |

The distinct combination of the azetidine core and fluorinated phenoxy substituent in this compound may confer unique pharmacological properties compared to its analogs.

Synthesis and Applications

The synthesis of this compound typically involves several key steps, including the reaction of 2-fluorophenol with an appropriate azetidine derivative under controlled conditions. This compound is being explored for various applications in:

Q & A

Basic: What are the key synthetic routes for 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution between 2-fluorophenol derivatives and azetidine intermediates. For example, halogenated benzaldehydes (e.g., 2-fluoro-4-hydroxybenzaldehyde, CAS 348-27-6) can serve as precursors for etherification with azetidine-containing alcohols . Purity optimization requires:

- Chromatographic methods : HPLC (as in , where purity ≥98% is achieved via reversed-phase chromatography).

- Crystallization : Solvent selection (e.g., ethanol/water mixtures) to remove byproducts like unreacted halides.

- Analytical validation : Use of NMR and LC-MS to confirm structural integrity and quantify impurities .

Basic: How should researchers handle and store this compound to ensure stability?

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the azetidine ring or fluorophenoxy group .

- Safety protocols : Follow GHS guidelines (e.g., P210: avoid ignition sources; P201/P202: pre-read safety data) due to potential reactivity of the hydrochloride salt .

Advanced: What computational methods are effective for predicting reaction pathways in synthesizing this compound?

highlights the use of quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates. For example:

- Reaction path searches : Identify energy barriers for fluorophenoxy-azetidine coupling.

- Solvent effects : COSMO-RS simulations to optimize solvent selection for higher yields.

- Machine learning : Train models on existing kinetic data (e.g., from ’s experimental designs) to predict optimal conditions .

Advanced: How can statistical experimental design (DoE) resolve contradictions in yield data for this compound?

Contradictions often arise from unoptimized variables (e.g., temperature, stoichiometry). recommends:

- Factorial designs : Screen variables (e.g., 2⁴ designs) to identify critical factors (e.g., pH, reaction time).

- Response surface methodology (RSM) : Model nonlinear relationships between variables and yields.

- Robustness testing : Use Taguchi methods to assess parameter sensitivity, reducing variability in scaled-up syntheses .

Advanced: What spectroscopic techniques are most reliable for characterizing structural isomers or degradation products?

- NMR : ¹⁹F NMR distinguishes fluorophenoxy regioisomers; ¹H-¹³C HSQC confirms azetidine ring substitution patterns.

- High-resolution mass spectrometry (HRMS) : Detects degradation products (e.g., azetidine ring-opening via hydrolysis).

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Methodological: How can researchers validate the biological activity of this compound while minimizing assay interference?

- Counter-screening : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional readouts).

- Control experiments : Test the hydrochloride salt’s stability under assay conditions (e.g., pH 7.4 buffers) to rule out false positives from decomposition .

- Dose-response curves : Ensure linearity across concentrations to identify non-specific effects .

Methodological: What strategies mitigate challenges in scaling up the synthesis of this compound?

- Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., azetidine alkylation).

- Process analytical technology (PAT) : Inline FTIR or Raman monitors reaction progression in real time.

- Green chemistry principles : Replace hazardous solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) .

Data Analysis: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., ) and exclude non-validated sources (e.g., commercial catalogs).

- Experimental replication : Use standardized methods (e.g., shake-flask for logP; dynamic light scattering for solubility).

- QSPR models : Predict properties from molecular descriptors to identify outliers .

Interdisciplinary: How can computational chemistry and experimental data be integrated to refine the compound’s pharmacokinetic profile?

- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate in vitro ADME data (e.g., hepatic microsomal stability) to predict in vivo behavior.

- Free-energy perturbations : Calculate binding affinities to metabolic enzymes (e.g., CYP450 isoforms) using molecular dynamics simulations .

Safety & Compliance: What are the critical regulatory considerations for handling this compound in academic labs?

- GHS compliance : Label with H318 (causes serious eye damage) and H315 (skin irritation) based on azetidine’s reactivity.

- Waste disposal : Neutralize hydrochloride waste with bicarbonate before disposal.

- Institutional protocols : Follow OSHA guidelines for respiratory protection during aerosol-generating steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.